molecular formula C11H16O3 B14618031 4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde CAS No. 60068-08-8

4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde

Cat. No.: B14618031
CAS No.: 60068-08-8
M. Wt: 196.24 g/mol
InChI Key: LSPXPFPEIFAJAX-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a 2-methylpropoxy group and an oxo group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with 2-methylpropyl alcohol under acidic conditions to form the 2-methylpropoxy group. This is followed by oxidation to introduce the oxo group and form the aldehyde. The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The 2-methylpropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropoxy)phenyl derivatives: These compounds share the 2-methylpropoxy group but differ in the core structure.

    Cyclohexene derivatives: Compounds with similar cyclohexene rings but different substituents.

Uniqueness

4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

60068-08-8

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C11H16O3/c1-8(2)7-14-10-4-3-9(6-12)11(13)5-10/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

LSPXPFPEIFAJAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=O)C(CC1)C=O

Origin of Product

United States

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